8-(4-Chlorophenyl)guanosine 5'-(dihydrogen phosphate)
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Overview
Description
The compound “((2R,3S,4R,5R)-5-(2-Amino-8-(4-chlorophenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule. It features a purine base, a sugar moiety, and a phosphate group, making it structurally similar to nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine base, the attachment of the sugar moiety, and the addition of the phosphate group. Each step requires specific reagents and conditions:
Formation of the Purine Base: This might involve the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Attachment of the Sugar Moiety: This step often involves glycosylation reactions, where the sugar is attached to the purine base using catalysts like Lewis acids.
Addition of the Phosphate Group: This is usually achieved through phosphorylation reactions using reagents like phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, often optimizing reaction conditions to improve yield and purity. Techniques like continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The purine base or sugar moiety might be oxidized under specific conditions.
Reduction: Reduction reactions could target the oxo group in the purine base.
Substitution: The amino group or the chlorophenyl group might participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions but might include modified purine bases, altered sugar moieties, or different phosphate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it could serve as a model compound for studying nucleotide interactions, enzyme activities, or cellular processes involving nucleotides.
Medicine
In medicine, it might be investigated for its potential therapeutic properties, such as antiviral or anticancer activities, given its structural similarity to nucleotides.
Industry
In industry, it could be used in the production of pharmaceuticals, biotechnology applications, or as a research tool in various scientific studies.
Mechanism of Action
The mechanism of action would depend on its specific applications. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets could include DNA or RNA polymerases, kinases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine Monophosphate (GMP): A nucleotide involved in various cellular processes.
Cytidine Monophosphate (CMP): Another nucleotide with roles in cellular metabolism.
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the chlorophenyl group and the specific stereochemistry of the sugar moiety, which might confer unique properties or activities compared to other nucleotides.
Properties
CAS No. |
920984-08-3 |
---|---|
Molecular Formula |
C16H17ClN5O8P |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[2-amino-8-(4-chlorophenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H17ClN5O8P/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)25)22(12)15-11(24)10(23)8(30-15)5-29-31(26,27)28/h1-4,8,10-11,15,23-24H,5H2,(H2,26,27,28)(H3,18,20,21,25)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
JHBGGJGOVVSLEB-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl |
Origin of Product |
United States |
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